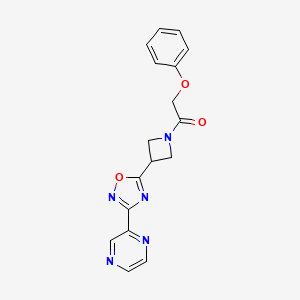
N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide, also known as CPI-613, is a novel anticancer agent that has been developed as a potential therapeutic option for various types of cancer. It is a small molecule that targets the mitochondrial tricarboxylic acid cycle (TCA) and disrupts the energy metabolism of cancer cells.
Mécanisme D'action
N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide targets the mitochondrial TCA cycle, which is responsible for generating energy in cells. In cancer cells, the TCA cycle is dysregulated, leading to increased production of reactive oxygen species (ROS) and ATP (adenosine triphosphate). N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide disrupts the TCA cycle by inhibiting two enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), which are essential for the cycle. This leads to decreased ATP production and increased ROS production, ultimately leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide has been shown to have several biochemical and physiological effects in cancer cells. It induces the production of ROS, which leads to oxidative stress and ultimately apoptosis. It also inhibits the TCA cycle, leading to decreased ATP production and altered metabolism in cancer cells. N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide has been shown to enhance the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to these treatments.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide is that it has shown efficacy in various types of cancer, making it a potential therapeutic option for a wide range of patients. Another advantage is that it enhances the efficacy of chemotherapy and radiation therapy, which are standard treatments for cancer. However, one limitation of N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide is that it is a small molecule, which may limit its ability to penetrate certain types of tumors. Additionally, more research is needed to determine the optimal dosage and treatment schedule for N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide.
Orientations Futures
There are several future directions for research on N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide. One direction is to investigate its potential as a combination therapy with other anticancer agents. Another direction is to study its efficacy in specific types of cancer, such as breast cancer and lung cancer. Additionally, more research is needed to determine the optimal dosage and treatment schedule for N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide. Finally, further studies are needed to elucidate the mechanism of action of N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide and its effects on cancer cell metabolism.
Méthodes De Synthèse
N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide can be synthesized by reacting 4-cyano-1-methylpiperidine-4-carboxylic acid with 3-oxo-1H-isoindole-2-carboxylic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as DIPEA (N,N-diisopropylethylamine). The resulting intermediate is then treated with acetic anhydride and triethylamine to yield N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide.
Applications De Recherche Scientifique
N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide has been extensively studied in preclinical and clinical settings for its anticancer activity. It has shown promising results in various types of cancer, including pancreatic cancer, leukemia, lymphoma, and solid tumors. N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. It also enhances the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to these treatments.
Propriétés
IUPAC Name |
N-(4-cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-20-8-6-17(12-18,7-9-20)19-15(22)11-21-10-13-4-2-3-5-14(13)16(21)23/h2-5H,6-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTIPSMJFKTNMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C#N)NC(=O)CN2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyano-1-methylpiperidin-4-yl)-2-(3-oxo-1H-isoindol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-(3-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2891423.png)

![(E)-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-2-phenyl-3-thiophen-2-ylprop-2-enehydrazide](/img/structure/B2891426.png)

![3-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid hydrochloride](/img/structure/B2891429.png)
![N-(benzo[b]thiophen-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2891430.png)
![3-Phenethyl-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2891432.png)
![3-(4-chlorophenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2891433.png)
![N-(2-chloro-6-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2891435.png)
![N-[2-(3-chlorophenyl)-2-methoxypropyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2891438.png)
![4-(Benzyloxy)-3-[(furan-2-ylmethyl)amino]-4-oxobutanoic acid (non-preferred name)](/img/structure/B2891439.png)
![[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

